molecular formula C7H6BrNO2 B1442374 4-Bromo-6-methylpicolinic acid CAS No. 886372-47-0

4-Bromo-6-methylpicolinic acid

Cat. No. B1442374
M. Wt: 216.03 g/mol
InChI Key: IQFWXNNNXVXOBJ-UHFFFAOYSA-N
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Patent
US07951824B2

Procedure details

A solution of 3.6 g (19.6 mmol) of 6-Methyl-4-nitro-pyridine-2-carboxylic acid in 40 ml of 48% hydrobromic acid was heated at 100° C. overnight and then allowed to cool to room temperature. The solution was then evaporated to dryness in vaccuo. The crude material (10.5 g) containing inorganic salts was directly used in the next step.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[C:4]([N+]([O-])=O)[CH:3]=1.[BrH:14]>>[Br:14][C:4]1[CH:3]=[C:2]([CH3:1])[N:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=1

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
CC1=CC(=CC(=N1)C(=O)O)[N+](=O)[O-]
Name
Quantity
40 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was then evaporated to dryness in vaccuo
ADDITION
Type
ADDITION
Details
The crude material (10.5 g) containing inorganic salts

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=NC(=C1)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.